2-Propan-2-yl-2-(trifluoromethyl)oxirane
Description
Significance of Trifluoromethylated Epoxides in Contemporary Organic Synthesis
Trifluoromethylated epoxides, or oxiranes, represent a highly valuable class of building blocks in organic synthesis. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the unique characteristics of the -CF3 group, including its high electronegativity, steric bulk, and lipophilicity. Consequently, molecules containing this moiety are of great interest in medicinal chemistry and materials science.
Epoxides are versatile intermediates due to the inherent strain of their three-membered ring, which facilitates ring-opening reactions with a wide array of nucleophiles. researchgate.net When a trifluoromethyl group is attached to the epoxide ring, it further activates the molecule towards nucleophilic attack due to the group's strong electron-withdrawing nature. This electronic effect enhances the electrophilicity of the adjacent carbon atoms in the oxirane ring.
These trifluoromethylated synthons are key intermediates in the preparation of biologically active compounds. nih.gov Their utility is demonstrated in the synthesis of complex molecules where the controlled introduction of a trifluoromethyl group is crucial for achieving desired pharmacological profiles. The development of stereoselective methods to produce chiral α-trifluoromethyl-α-alkyl epoxides has further expanded their application, making them important pharmaceutical intermediates. nih.gov Epoxides in general are considered important pharmacophores, and their trifluoromethylated derivatives are no exception, offering pathways to novel drug candidates. researchgate.net
Structural Characteristics and Chemical Reactivity of 2-Propan-2-yl-2-(trifluoromethyl)oxirane within the Context of Trifluoromethylated Oxiranes
Structural Characteristics
This compound is a disubstituted epoxide featuring two distinct and influential groups attached to the same carbon atom of the oxirane ring: a bulky tert-butyl group (systematically named propan-2-yl, but attached at the secondary carbon, creating a tertiary carbon center on the ring) and a strongly electron-withdrawing trifluoromethyl group.
The key structural features that dictate its reactivity are:
The Oxirane Ring: A strained three-membered heterocycle (C-C-O) that is primed for ring-opening reactions.
The Trifluoromethyl (-CF3) Group: This group exerts a powerful negative inductive effect (-I), withdrawing electron density from the adjacent quaternary carbon (C2). This effect significantly increases the electrophilicity of C2.
The Tert-Butyl Group: This is a sterically demanding group that physically obstructs access to the C2 carbon.
These competing electronic and steric effects are central to predicting the molecule's chemical behavior.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H11F3O | Based on structural components. |
| C2 Carbon | Highly electrophilic | Strong electron-withdrawing effect of the adjacent -CF3 group. |
| C3 Carbon | Sterically accessible | Unsubstituted methylene (B1212753) (-CH2-) carbon. |
| Steric Hindrance | High at C2 | Presence of the bulky tert-butyl group. |
| Bond Polarization | C2-O bond is highly polarized | Due to the -I effect of the -CF3 group. |
Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted C2 or the less substituted C3—is determined by the reaction conditions and the interplay between steric and electronic factors.
In related trifluoromethylated epoxides, such as 2,2-bis(trifluoromethyl)oxirane (B3041556), nucleophilic attack occurs exclusively at the unsubstituted methylene carbon. researchgate.net This is because the extreme steric hindrance and electronic destabilization of a developing positive charge at the highly substituted carbon prevent attack at that site. A similar outcome is predicted for this compound.
Under Basic or Neutral Conditions (SN2 Mechanism): Nucleophilic attack is governed primarily by sterics. The nucleophile will preferentially attack the less hindered C3 (methylene) carbon. The strong electron-withdrawing nature of the CF3 group may electronically favor attack at C2, but the overwhelming steric bulk of the tert-butyl group makes this pathway highly unfavorable. The reaction proceeds via a standard SN2 mechanism, resulting in inversion of stereochemistry if C3 were chiral.
Under Acidic Conditions (SN1/SN2-like Mechanism): In the presence of an acid, the epoxide oxygen is protonated, making the ring a better leaving group. This typically favors attack at the more substituted carbon, which can better stabilize a positive charge. However, the potent electron-withdrawing trifluoromethyl group strongly destabilizes any carbocation character at the adjacent C2 carbon. oregonstate.edu Therefore, even under acidic conditions, an SN1-type mechanism is disfavored. The reaction will still proceed with SN2 characteristics, with the nucleophile attacking the sterically accessible and electronically favorable C3 position.
The expected outcome for the ring-opening of this compound with various nucleophiles is the formation of a tertiary alcohol, with the nucleophile adding to the methylene carbon.
Interactive Data Table: Predicted Regioselectivity of Nucleophilic Ring-Opening
| Nucleophile (Nu⁻) | Reaction Conditions | Predicted Major Product | Mechanism | Rationale |
| RO⁻ (Alkoxide) | Basic | Nu-CH₂-C(CF₃)(t-Bu)-OH | SN2 | Attack at the sterically least hindered C3 carbon. researchgate.net |
| RNH₂ (Amine) | Neutral/Mild Acid | Nu-CH₂-C(CF₃)(t-Bu)-OH | SN2 | Attack at the sterically least hindered C3 carbon. beilstein-journals.org |
| RSH (Thiol) | Neutral/Basic | Nu-CH₂-C(CF₃)(t-Bu)-OH | SN2 | Attack at the sterically least hindered C3 carbon. beilstein-journals.org |
| H₂O | Acidic (H₃O⁺) | HO-CH₂-C(CF₃)(t-Bu)-OH | SN2-like | Attack at C3 due to electronic destabilization of carbocation at C2 by CF₃ group. oregonstate.edu |
| X⁻ (Halide) | Acidic (HX) | X-CH₂-C(CF₃)(t-Bu)-OH | SN2-like | Attack at C3 due to electronic destabilization of carbocation at C2 by CF₃ group. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-4(2)5(3-10-5)6(7,8)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRFICVUSQPYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Propan 2 Yl 2 Trifluoromethyl Oxirane and Analogues
Epoxidation Strategies for Trifluoromethylated Precursors
The introduction of an oxirane ring onto a molecule containing a trifluoromethyl group presents unique challenges due to the electron-withdrawing nature of the CF3 group. This section details several modern strategies developed to efficiently synthesize these valuable compounds.
Stereoselective Epoxidation of Allylic Alcohols and Alkenes
Controlling the three-dimensional orientation (stereochemistry) of the epoxide ring is crucial for its subsequent use in synthesis. Stereoselective methods are therefore highly sought after. The presence of an allylic alcohol group can significantly influence the stereochemical outcome of the epoxidation reaction, often through hydrogen bonding that directs the oxidant to one face of the double bond. wikipedia.org
Recent advancements in photochemistry have led to the development of catalyst-free epoxidation methods that are promoted by visible light. rsc.org These methods offer a green and mild alternative to traditional oxidation protocols. For instance, a visible-light-induced cycloaddition reaction of N-tosylhydrazones with trifluoromethyl ketones has been reported to synthesize trifluoromethyl(spiro)-epoxides. rsc.org This approach is notable for its metal-free and catalyst-free conditions, proceeding efficiently to construct sterically hindered epoxides with contiguous quaternary centers. rsc.org While not a direct epoxidation of an alkene, it represents a novel photochemical strategy to access trifluoromethylated oxiranes. Another related visible-light-induced method involves the trifluoromethylation of allylic alcohols, which can then be subjected to epoxidation. nih.gov This two-step process benefits from the environmentally benign nature of photochemical reactions. nih.govorganic-chemistry.org
Metal catalysis provides a powerful tool for achieving high enantioselectivity in epoxidation reactions. A significant breakthrough is the Copper(I)-catalyzed enantioselective epoxidation of aldehydes with α-trifluoromethyl diazosilanes. nih.govresearchgate.netresearcher.life This method synthesizes chiral trifluoromethyl epoxides with excellent diastereoselectivity and enantioselectivity under mild conditions. scite.aiscilit.com The reaction is atom-economical, producing only nitrogen gas as a byproduct. researchgate.net The use of a removable silyl (B83357) group in the diazo reagent further enhances the synthetic utility of the resulting epoxides. nih.govresearchgate.net This approach addresses the challenge of a significant racemic background reaction often encountered in the asymmetric epoxidation of aldehydes with fluorinated diazo compounds. researchgate.netscite.ai
Key Features of Cu(I)-Catalyzed Epoxidation:
| Feature | Description |
|---|---|
| Catalyst | Copper(I) complex with a chiral ligand |
| Reagents | Aldehydes and α-trifluoromethyl diazosilanes |
| Selectivity | Excellent diastereoselectivity and enantioselectivity |
| Conditions | Mild |
| Byproduct | Nitrogen gas (N₂) |
Oxidation of Alkenes via Sulfonium Ylides (e.g., DMSO/DMS Systems)
The Johnson–Corey–Chaykovsky reaction is a classic and reliable method for the synthesis of epoxides from carbonyl compounds using sulfur ylides. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to a ketone or aldehyde. organic-chemistry.orgdntb.gov.uanrochemistry.com The resulting betaine (B1666868) intermediate undergoes intramolecular cyclization to form the epoxide, with the expulsion of a sulfide. organic-chemistry.orgbristol.ac.uk To synthesize a 2,2-disubstituted trifluoromethylated oxirane like 2-propan-2-yl-2-(trifluoromethyl)oxirane, the corresponding trifluoromethyl ketone would be the required precursor. This method is highly valued as an alternative to the direct epoxidation of olefins. wikipedia.org Enantioselective variations of this reaction have been developed using chiral sulfides, which can be used in catalytic amounts. organic-chemistry.orgbristol.ac.ukmdpi.com
Corey-Chaykovsky Reaction for Epoxidation:
| Starting Material | Reagent | Product |
|---|---|---|
| Ketone/Aldehyde | Sulfur Ylide (e.g., from Trimethylsulfonium iodide) | Epoxide |
| Imine | Sulfur Ylide | Aziridine |
Organocatalytic Aerobic Epoxidation (e.g., Methylhydrazine-induced)
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. A notable example is the methylhydrazine-induced aerobic epoxidation of β,β-disubstituted enones containing a trifluoromethyl group. nih.gov This method allows for the enantioselective synthesis of epoxides that possess a tetrasubstituted carbon center bearing a trifluoromethyl group. nih.gov The use of molecular oxygen from the air as the terminal oxidant makes this process environmentally friendly. technion.ac.il Organocatalytic methods using other catalysts, such as polyfluoroalkyl ketones, have also been developed for the epoxidation of various olefins with hydrogen peroxide as a green oxidant. acs.orgacs.org These reactions are often fast, mild, and proceed with low catalyst loadings. acs.org
Direct Epoxidation of Perfluoroalkylated Olefins
The direct epoxidation of olefins is a fundamental transformation in organic synthesis. For trifluoromethylated alkenes, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene, forming the epoxide in a syn addition. masterorganicchemistry.com The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the alkene, potentially requiring more reactive peroxyacids or harsher conditions. For example, the oxidation of CH2=C(CF3)2 with sodium hypochlorite (B82951) (NaOCl) under phase-transfer catalysis conditions has been shown to produce 2,2-bis(trifluoromethyl)oxirane (B3041556) in good yields. researchgate.net Similarly, other perfluoroalkylated olefins have been successfully epoxidized using various oxidizing agents. sibran.ru
Comparison of Epoxidation Oxidants:
| Oxidant | Typical Substrate | Key Features |
|---|---|---|
| m-CPBA | Alkenes | Commercially available, reliable, stereospecific (syn addition). masterorganicchemistry.comufl.edu |
| Hydrogen Peroxide (H₂O₂) | Alkenes (often with catalyst) | "Green" oxidant, byproduct is water. acs.org |
| Molecular Oxygen (O₂) | Alkenes (often with catalyst) | Abundant, inexpensive, environmentally friendly. technion.ac.il |
| Sodium Hypochlorite (NaOCl) | Electron-deficient alkenes | Effective for fluorinated olefins under phase-transfer conditions. researchgate.net |
Ring-Closure Approaches from Halohydrins and Related Intermediates
Ring-closure reactions are a fundamental approach for the formation of epoxide rings. These methods typically involve the formation of a key intermediate, such as a halohydrin, which then undergoes intramolecular cyclization.
A common and effective method for synthesizing trifluoromethyl-substituted oxiranes involves the base-mediated intramolecular cyclization of a corresponding halohydrin. This process, known as the Williamson ether synthesis, proceeds via an intramolecular SN2 reaction where an alkoxide, formed by deprotonation of the hydroxyl group by a base, displaces a neighboring halide.
A typical synthetic sequence starts with a halogenated trifluoromethyl ketone, such as 3-chloro-1,1,1-trifluoroacetone or 3-bromo-1,1,1-trifluoroacetone. google.com The ketone is first reduced to the corresponding secondary alcohol, a halogenated trifluoropropanol. google.com This reduction can be achieved using various reducing agents, including complex metal hydrides like sodium borohydride (B1222165) or lithium aluminium hydride. google.com
The subsequent and final step is the cyclization of the halohydrin intermediate. google.com This is accomplished by treating the halogenated trifluoropropanol with a base. google.com Aqueous alkali, such as concentrated sodium hydroxide (B78521) solution, is often used to facilitate the elimination of hydrogen halide and promote the ring closure to form the desired trifluoromethyloxirane. google.com It has been noted that reaction conditions such as temperature and concentration can be crucial; lower temperatures and more dilute solutions may favor the undesired formation of the corresponding glycol. google.com
Table 1: Example of Base-Mediated Cyclization
| Precursor | Reducing Agent | Cyclization Conditions | Product |
|---|---|---|---|
| 3-Bromo-1,1,1-trifluoroacetone | Lithium aluminium hydride | Concentrated NaOH, 100°C | Trifluoromethyloxirane |
This data is compiled from findings reported in the literature. google.com
Carbenoids, which are metal-bound carbene species, are highly reactive intermediates utilized in a variety of chemical transformations, including cyclopropanation and insertions into σ-bonds. ucl.ac.uknsf.gov The reactivity of a carbenoid is influenced by the metal, leaving groups, and any electron-donating or -withdrawing groups on the carbene itself. ucl.ac.uk While extensively used for the synthesis of cyclopropanes, their application in forming epoxides from carbonyl compounds is also a known strategy.
In the context of trifluoromethylated compounds, carbenoid chemistry offers a pathway to introduce trifluoromethyl groups into molecular scaffolds. For instance, engineered protoglobins have been shown to catalyze the transfer of a trifluoromethyl-carbene from trifluorodiazoethane to various alkenes to produce trifluoromethyl-substituted cyclopropanes. nih.gov While this demonstrates the generation and reactivity of trifluoromethyl carbenoids for cyclopropanation, the direct synthesis of oxiranes from carbenoids and trifluoroacetaldehyde (B10831) or related trifluoromethyl ketones is a more challenging transformation. The typical carbenoid reactions documented for trifluoromethylated substrates focus heavily on cyclopropanation of alkenes rather than epoxidation of aldehydes or ketones. nih.govnih.gov
Control of Stereochemistry and Enantiomeric Purity in Synthesis
Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. wikipedia.org Consequently, controlling the stereochemistry during the synthesis of chiral molecules like this compound is of paramount importance.
Asymmetric synthesis is a powerful strategy to produce enantiomerically pure compounds. One established method involves the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. wikipedia.org
A practical, stereoselective synthesis of α-trifluoromethyl-α-alkyl epoxides has been developed utilizing a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. acs.orgnih.gov In this approach, a chiral keto ester is synthesized by attaching a chiral alcohol to a keto acid precursor. acs.org The chiral auxiliary then directs the addition of a trifluoromethyl group (e.g., from Ruppert's reagent, TMSCF₃) to the ketone.
The commercially available and crystalline compound trans-2-phenylcyclohexanol has proven to be a highly effective chiral auxiliary for this purpose. acs.orgwikipedia.org Its use in the fluoride-initiated CF₃ addition to a chiral keto ester resulted in a diastereoselectivity of up to 86:14. acs.orgnih.gov A key advantage of this method is that the major diastereomer can often be isolated in high purity (>99.5:0.5 dr) through simple crystallization, avoiding the need for chromatographic separation, which is less suitable for large-scale synthesis. acs.org The chiral auxiliary can then be quantitatively recovered and reused. acs.org
Table 2: Diastereoselective Trifluoromethylation Using a Chiral Auxiliary
| Chiral Auxiliary | Substrate | Diastereomeric Ratio (dr) | Purification Method |
|---|
Data sourced from a study on the practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide. acs.org
Enzymatic resolution is a technique that uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This method is widely used to obtain enantiomerically pure compounds, including epoxides and their precursors.
Lipases are a common class of enzymes used for resolution. For example, Pseudomonas fluorescens lipase (B570770) has been successfully used in the enantioselective alcoholysis of a chloroacetamide derivative of racemic 2,2,2-trifluoro-1-phenylethylamine, achieving good enantioselectivity. researchgate.net Similarly, Porcine Pancreatic Lipase (PPL) has been used for the esterification of α-hydroxystannanes, affording products with excellent enantiomeric purities (>95% ee). doi.org
Another class of enzymes, epoxide hydrolases (EHs), are particularly suited for the resolution of racemic epoxides. These enzymes catalyze the hydrolysis of an epoxide to the corresponding diol. An (R)-stereospecific epoxide hydrolase from Aspergillus niger SQ-6 was used to resolve racemic phenyloxirane. nih.gov The enzyme selectively hydrolyzed the (R)-phenyloxirane, leading to the production of (R)-phenylethanediol with an enantiomeric excess of >99%, leaving the unreacted (S)-phenyloxirane. nih.gov Such chemo-enzymatic processes, which combine chemical synthesis with biocatalytic steps, offer a sustainable and efficient route to chiral epoxides. mdpi.com
Elucidation of Reaction Mechanisms and Pathways of 2 Propan 2 Yl 2 Trifluoromethyl Oxirane
Epoxide Ring-Opening Reactions
The cleavage of the C-O bonds of the epoxide ring can be initiated by a wide range of reagents, including nucleophiles and reducing agents, often under thermal or catalytic activation. The specific pathway followed is highly dependent on the nature of the reagent and the reaction conditions.
Nucleophilic attack is the most common mode of reaction for epoxides. The process can be catalyzed by acids or bases, which activate the epoxide towards ring-opening, or mediated by other systems such as Frustrated Lewis Pairs.
Frustrated Lewis Pairs (FLPs), which are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct, are capable of activating and cleaving small molecules, including epoxides. The reaction of FLPs with unsymmetrical epoxides, such as 2-(trifluoromethyl)oxirane (B1348523), has been shown to proceed via a bimolecular mechanism.
Computational and kinetic studies on the reaction of preorganized FLPs like tBu₂PCH₂BPh₂ with 2-(trifluoromethyl)oxirane have elucidated a mechanism that likely extends to more substituted analogs like 2-Propan-2-yl-2-(trifluoromethyl)oxirane. The mechanism is proposed to proceed via the following steps:
Activation: The Lewis acidic borane (B79455) moiety of an FLP molecule coordinates to the epoxide oxygen, polarizing the C-O bonds and activating the ring for nucleophilic attack.
Nucleophilic Attack: The phosphine (B1218219) (Lewis base) of a second FLP molecule then performs a nucleophilic attack on one of the epoxide carbons.
For this compound, the immense steric hindrance at the quaternary carbon would direct the nucleophilic attack of the phosphine exclusively to the less substituted methylene (B1212753) (CH₂) carbon.
| Step | Description | Key Intermediates |
| 1 | Activation of the epoxide by the Lewis Acid (Borane). | Epoxide-Borane Adduct |
| 2 | Nucleophilic attack by the Lewis Base (Phosphine) of a second FLP molecule. | Zwitterionic chain-like intermediate |
| 3 | Intramolecular ring-closure. | Six- or seven-membered heterocyclic product |
| 4 | Release of the catalytic FLP molecule. | Regenerated FLP |
Under acidic conditions, the epoxide oxygen is first protonated, converting the hydroxyl group into a much better leaving group. masterorganicchemistry.com This protonation activates the epoxide, and the subsequent nucleophilic attack proceeds via a mechanism with significant Sₙ1 character. slideshare.net
The C-O bond begins to break before the nucleophile attacks, leading to a build-up of positive charge on the more substituted carbon atom. masterorganicchemistry.com In the case of this compound, the positive charge would develop on the quaternary carbon. This carbon is stabilized by the electron-donating hyperconjugation of the propan-2-yl group but destabilized by the potent electron-withdrawing inductive effect of the trifluoromethyl group.
Despite the destabilizing effect of the CF₃ group, the reaction pathway favors attack at the more substituted carbon, which can better support the developing positive charge. slideshare.net This leads to the formation of a tertiary alcohol product. This regioselectivity is analogous to the triflic acid-catalyzed Friedel-Crafts alkylation of aromatics with bis(trifluoromethyl)oxiranes, where ring-opening and attack occur at the carbon bearing the trifluoromethyl groups.
General Mechanism:
Protonation: The epoxide oxygen is protonated by the acid catalyst.
C-O Bond Cleavage (Sₙ1-like): The C-O bond to the more substituted carbon begins to break, forming a transition state with significant carbocation character.
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon, leading to the ring-opened product.
Deprotonation: The protonated product is deprotonated to yield the final neutral product and regenerate the acid catalyst.
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of epoxides occurs via a classic Sₙ2 mechanism. researchgate.netresearchgate.net The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the simultaneous breaking of a C-O bond.
For this compound, the two carbons of the oxirane ring are sterically and electronically distinct. One is a quaternary carbon atom, heavily shielded by the bulky propan-2-yl group and the trifluoromethyl group. The other is a methylene (CH₂) carbon. Due to severe steric hindrance, the Sₙ2 attack by the nucleophile will occur exclusively at the less substituted methylene carbon. chemspider.comnih.gov This regioselectivity is well-established for highly substituted trifluoromethylated epoxides. For instance, the ring-opening of 2,2-bis(trifluoromethyl)oxirane (B3041556) with a variety of nucleophiles (Nu⁻) proceeds with high regioselectivity to yield tertiary alcohols of the structure NuCH₂C(CF₃)₂OH.
This pathway is characterized by backside attack of the nucleophile, resulting in an inversion of stereochemistry if the carbon being attacked is a stereocenter. The leaving group is an alkoxide anion, which is subsequently protonated during the workup step to give the final alcohol product. slideshare.net
The regioselectivity of the nucleophilic ring-opening of this compound is a direct consequence of the reaction mechanism, which is dictated by the reaction conditions.
Under Basic/Neutral Conditions (Sₙ2): The reaction is governed by sterics. Nucleophilic attack occurs at the less sterically hindered carbon (the CH₂ group). This is the kinetically controlled pathway. The presence of the electron-withdrawing CF₃ group may also electronically disfavor attack at the adjacent quaternary carbon. beilstein-journals.orgnumberanalytics.com
Under Acidic Conditions (Sₙ1-like): The reaction is governed by electronics, specifically the stability of the carbocation-like transition state. Nucleophilic attack occurs at the more substituted carbon (the quaternary center), which can better stabilize the developing positive charge. This is the thermodynamically controlled pathway.
The stereoselectivity of these reactions is also well-defined. Both Sₙ1-like and Sₙ2 mechanisms typically proceed with inversion of configuration at the carbon center that is attacked by the nucleophile.
| Condition | Mechanism | Site of Attack | Product Type | Controlling Factor |
| Acidic | Sₙ1-like | Quaternary Carbon (C-CF₃/C-(CH₃)₃) | Tertiary Alcohol | Electronic (Carbocation Stability) |
| Basic/Neutral | Sₙ2-like | Methylene Carbon (CH₂) | Primary Alcohol | Steric Hindrance |
Epoxides can be reduced to alcohols through ring-opening with hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of opening the strained epoxide ring. vaia.commasterorganicchemistry.com The hydride ion (H⁻) delivered by LiAlH₄ acts as a strong nucleophile. acs.org
Consequently, the mechanism of reductive ring-opening with LiAlH₄ is analogous to a base-catalyzed Sₙ2 reaction. The hydride nucleophile attacks the less sterically hindered carbon of the epoxide. researchgate.net For this compound, this attack would occur exclusively at the methylene (CH₂) position. The reaction proceeds through an alkoxide intermediate which is then protonated upon aqueous workup to yield the corresponding alcohol.
The regiospecificity of hydride reductions can sometimes be altered by the choice of reagent. While nucleophilic hydrides like LiAlH₄ afford the more highly substituted alcohol (by attacking the less substituted carbon), the use of certain catalytic systems can reverse this selectivity. For example, the magnesium-catalyzed hydroboration of a trifluoromethyl-containing epoxide with pinacolborane was shown to provide exclusively the branched, tertiary alcohol, indicating attack at the more substituted carbon.
Electrophilic Activation and Rearrangements
The activation of the epoxide ring with a Lewis acid facilitates ring-opening and can lead to subsequent molecular rearrangements. The coordination of a Lewis acid (e.g., BF₃·OEt₂, Al(OTf)₃) to the epoxide oxygen atom enhances the electrophilicity of the ring carbons.
For this compound, ring-opening would generate a carbocationic intermediate. Cleavage of the C2-O bond would lead to a tertiary carbocation at C2. However, this carbocation is significantly destabilized by the adjacent, strongly electron-withdrawing CF₃ group. Conversely, cleavage of the C3-O bond would form a primary carbocation at C3, which is also highly unstable.
Given the electronic destabilization at C2, rearrangement pathways that avoid the formation of a full positive charge at this position are favored. Upon Lewis acid activation, a concerted mechanism involving the migration of a substituent from C2 to C3 may occur simultaneously with C-O bond cleavage. The most likely migrating group would be a methyl group from the propan-2-yl substituent, leading to a rearranged carbonyl compound.
Reactions Involving the Trifluoromethyl Group within Oxirane Systems
Defluorinative Transformations in Conjunction with Epoxide Reactivity
The trifluoromethyl group is not merely a passive electronic influencer; it can actively participate in reactions. The titanocene-catalyzed reductive domino reaction described previously is a prime example of a defluorinative transformation. organic-chemistry.orgresearchgate.net
Following the initial reductive ring-opening of the epoxide to form a tertiary radical at the C2 position, this intermediate can undergo further reactions that involve the C-F bonds. In the presence of a suitable radical acceptor, such as a trifluoromethyl alkene, the tertiary radical adds to the alkene. The subsequent key step is a β-F elimination from the trifluoromethyl group, which is facilitated by the formation of a stable Ti-F bond. This elimination results in the formation of a gem-difluoroalkene moiety. This domino sequence effectively combines epoxide ring-opening with a C-C bond formation and a selective defluorination step, providing access to complex difluorinated molecules. organic-chemistry.org
Influence of the Trifluoromethyl Group on Epoxide Stability and Reactivity Profiles
The trifluoromethyl group exerts a profound influence on the stability and reactivity of the this compound molecule through a combination of inductive and steric effects.
Electronic Effects:
Increased Electrophilicity: The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent C2 carbon highly electron-deficient. This significantly activates the epoxide ring towards nucleophilic attack at this position, often overriding steric hindrance. This effect is crucial in directing the regioselectivity of reactions like hydride reduction and hydroboration.
Destabilization of Adjacent Cations: The inductive effect strongly destabilizes any developing positive charge on the C2 carbon. This makes Sₙ1-type ring-opening mechanisms involving a carbocation at C2 highly unfavorable and influences the pathways of Lewis acid-catalyzed rearrangements.
Stability and Reactivity:
Enhanced Reactivity towards Nucleophiles: The polarization of the C2-O bond makes the epoxide more susceptible to ring-opening by nucleophiles compared to non-fluorinated analogues. Reactions often proceed under milder conditions.
Control of Regioselectivity: As detailed in the preceding sections, the CF₃ group is the dominant factor in controlling where incoming nucleophiles attack the epoxide ring, consistently favoring the carbon to which it is attached.
The interplay between the bulky tert-butyl group and the electronically demanding trifluoromethyl group creates a unique reactivity profile, enabling highly selective transformations that are foundational for the synthesis of complex fluorinated molecules.
Reaction Kinetics and Transition State Analysis
The reaction kinetics and the nature of the transition states in the ring-opening reactions of this compound are dictated by the unique substitution pattern on the oxirane ring. The presence of a sterically demanding tert-butyl (2-propan-2-yl) group and a strongly electron-withdrawing trifluoromethyl (CF₃) group on the same carbon atom creates a highly polarized and sterically hindered environment. While specific experimental kinetic data for this compound is not extensively documented in publicly available literature, a detailed analysis can be constructed based on established principles of physical organic chemistry and data from analogous structures.
The key factors influencing the kinetics and transition states are:
Steric Hindrance: The bulky tert-butyl group significantly hinders nucleophilic attack at the quaternary carbon (C2).
Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect destabilizes any adjacent positive charge (carbocation character) but can influence the electrophilicity of the ring carbons.
Ring Strain: Like all epoxides, the three-membered ring possesses considerable angle and torsional strain, providing a strong thermodynamic driving force for ring-opening reactions. researchgate.net
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, forming an oxonium ion. This step enhances the electrophilicity of the ring carbons and makes the oxirane susceptible to nucleophilic attack even by weak nucleophiles. The subsequent ring-opening can proceed through a continuum of mechanisms ranging from Sₙ2-like to Sₙ1-like.
The transition state for the acid-catalyzed ring-opening of this compound is expected to have significant Sₙ1 character. The C2 carbon is tertiary, and upon ring-opening, would theoretically form a tertiary carbocation. Although the adjacent trifluoromethyl group is strongly destabilizing to a carbocation, the stability afforded by a tertiary center is substantial. Therefore, the transition state involves considerable C-O bond cleavage before the nucleophile fully forms a bond. This leads to a build-up of positive charge on the more substituted carbon (C2). libretexts.org
The rate-determining step is the nucleophilic attack on the protonated epoxide. The reaction rate is dependent on the concentration of both the protonated epoxide and the nucleophile. However, the stability of the carbocation-like transition state is the dominant factor.
Base-Catalyzed Ring-Opening
In contrast, base-catalyzed ring-opening proceeds via a classic Sₙ2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to simultaneous bond-formation and C-O bond cleavage.
For this compound, the kinetics of this reaction are profoundly influenced by steric hindrance. The C2 carbon, bearing both the tert-butyl and trifluoromethyl groups, is exceptionally crowded. Consequently, nucleophilic attack at this position is highly disfavored. The reaction kinetics will be significantly slower compared to less hindered epoxides. The transition state involves a pentacoordinate carbon, and the immense steric repulsion from the tert-butyl group would lead to a very high activation energy for attack at C2. Therefore, the nucleophile will exclusively attack the less substituted methylene carbon (C3). The reaction is expected to follow second-order kinetics, being first order in both the epoxide and the nucleophile.
The electron-withdrawing trifluoromethyl group is expected to increase the rate of nucleophilic attack at the distal C3 carbon compared to a non-fluorinated analogue like 2-tert-butyl-2-methyloxirane, by inductively enhancing the electrophilicity of the entire oxirane ring system.
Comparative Analysis and Predicted Kinetic Data
To contextualize the expected reactivity, the following tables provide a comparative and predictive analysis of the reaction kinetics for this compound relative to other epoxides. The values are illustrative predictions based on steric and electronic principles.
| Compound | Key Substituents | Predicted Relative Rate (krel) | Justification for Predicted Rate |
|---|---|---|---|
| Propylene Oxide | -CH₃ | 1 | Baseline reference; attack occurs at both carbons, favoring the secondary position. |
| 2-tert-Butyloxirane | -C(CH₃)₃ | ~50-100 | Significant rate enhancement due to the formation of a stable tertiary carbocation-like transition state. oregonstate.edu |
| 2-(Trifluoromethyl)oxirane | -CF₃ | <0.1 | Strong destabilization of any positive charge on the adjacent carbon by the electron-withdrawing CF₃ group hinders the reaction. beilstein-journals.org |
| This compound | -C(CH₃)₃, -CF₃ | ~1-5 | The stabilizing effect of the tertiary carbon is largely counteracted by the powerful destabilizing effect of the CF₃ group, resulting in a rate that is likely much slower than for 2-tert-butyloxirane but may be slightly faster than the baseline due to the tertiary nature of the carbon. |
| Compound | Key Substituents | Predicted Relative Rate (krel) | Predicted Major Regioisomer (% Attack at Less Hindered Carbon) | Justification for Kinetic and Regiochemical Outcome |
|---|---|---|---|---|
| Propylene Oxide | -CH₃ | 1 | >95% | Baseline reference; Sₙ2 attack is favored at the sterically less hindered primary carbon. |
| 2-tert-Butyloxirane | -C(CH₃)₃ | ~0.1 | >99% | The bulky tert-butyl group significantly slows the overall reaction rate and completely blocks attack at the substituted carbon. |
| 2-(Trifluoromethyl)oxirane | -CF₃ | ~5-10 | >99% (attack at C3) | The electron-withdrawing CF₃ group enhances the ring's electrophilicity, increasing the rate. Attack occurs exclusively at the less hindered C3 position, also driven by electronic repulsion between the nucleophile and the CF₃ group. beilstein-journals.org |
| This compound | -C(CH₃)₃, -CF₃ | ~0.5-1 | >99.9% | Extreme steric hindrance from the tert-butyl group dominates, making the reaction slow. The CF₃ group's electronic enhancement of reactivity is not enough to overcome the steric blockade. Attack is exclusively at the C3 methylene carbon. |
Transition State Summary
The anticipated characteristics of the transition states for the ring-opening of this compound under different conditions are summarized below.
| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Key Transition State Features |
|---|---|---|---|
| Acid-Catalyzed (e.g., H₃O⁺/H₂O) | Sₙ1-like | C2 (Tertiary Carbon) | - Late transition state with significant C-O bond scission.
|
| Base-Catalyzed (e.g., RO⁻/ROH) | Sₙ2 | C3 (Methylene Carbon) | - Early transition state with simultaneous C-Nu bond formation and C-O bond scission.
|
Computational Chemistry Investigations of 2 Propan 2 Yl 2 Trifluoromethyl Oxirane and Analogous Fluorinated Oxiranes
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have emerged as a cornerstone of modern chemical research, offering a balance of accuracy and computational efficiency. nih.gov These methods are instrumental in elucidating the fundamental characteristics of molecules like 2-propan-2-yl-2-(trifluoromethyl)oxirane.
Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Landscapes
DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.netresearchgate.net For this compound, DFT studies would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The presence of the sterically demanding propan-2-yl group and the electron-withdrawing trifluoromethyl group on the same carbon atom of the oxirane ring introduces significant steric strain and electronic effects, which are accurately captured by these calculations.
Conformational analysis, a key aspect of understanding molecular behavior, can also be thoroughly investigated using DFT. researchgate.net By mapping the potential energy surface as a function of bond rotations, particularly around the C-C bonds connecting the substituents to the oxirane ring, the various stable conformers and the energy barriers separating them can be identified. This landscape is crucial for understanding how the molecule's shape influences its reactivity and interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Value |
| C-C (oxirane ring) | 1.47 Å |
| C-O (oxirane ring) | 1.44 Å |
| C-C (oxirane-CF3) | 1.52 Å |
| C-C (oxirane-propan-2-yl) | 1.54 Å |
| C-F | 1.34 Å |
| ∠ O-C-C (oxirane) | 61.5° |
| ∠ C-C-CF3 | 118.0° |
| ∠ C-C-propan-2-yl | 120.0° |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations based on studies of analogous fluorinated compounds.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).
For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to significantly lower the energy of the LUMO, making the oxirane ring more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations can precisely quantify these orbital energies and the resulting energy gap. researchgate.netyoutube.com
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 7.3 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations based on studies of analogous fluorinated compounds.
Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ajchem-a.comresearchgate.netpreprints.org The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP surface would likely show a region of significant negative potential around the oxygen atom of the oxirane ring due to its lone pairs of electrons. Conversely, the carbon atoms of the oxirane ring, particularly the one bearing the trifluoromethyl group, would exhibit a more positive potential, indicating their electrophilic character. The fluorine atoms of the trifluoromethyl group would also contribute to a region of negative potential. researchgate.netmdpi.com Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom, further elucidating the electronic landscape of the molecule. nih.govuniv-lorraine.frresearchgate.netresearchgate.net
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. nih.gov DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netuni-bonn.de This allows for the assignment of specific vibrational modes to the observed spectral bands.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy. mdpi.com By predicting the 1H, 13C, and 19F NMR spectra of this compound, researchers can gain detailed information about the electronic environment of each nucleus in the molecule.
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational modeling allows for the exploration of dynamic processes such as chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control reaction rates and product distributions.
Elucidation of Reaction Pathways and Energy Barriers
For fluorinated oxiranes, a key area of interest is their ring-opening reactions, which are fundamental transformations in organic synthesis. mdpi.comresearchgate.net Computational modeling can be used to elucidate the mechanisms of these reactions, for example, under acidic or basic conditions. By locating the transition state structures and calculating the corresponding activation energy barriers, the feasibility of different reaction pathways can be assessed. nih.gov
In the case of this compound, computational studies could investigate the regioselectivity of nucleophilic attack on the two carbon atoms of the oxirane ring. The electronic and steric effects of the propan-2-yl and trifluoromethyl substituents would play a crucial role in determining which carbon is more susceptible to attack. The calculated energy barriers for the formation of the different possible products would provide a theoretical basis for predicting the outcome of the reaction.
Table 3: Predicted Activation Energy Barriers for Nucleophilic Ring-Opening (Illustrative Data)
| Reaction Pathway | Activation Energy (kcal/mol) |
| Attack at C(CF3) | 15.2 |
| Attack at C(propan-2-yl) | 22.5 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for the ring-opening of a sterically hindered and electronically biased oxirane.
Investigation of Selectivity (Regio-, Diastereo-, Enantioselectivity)
Computational chemistry serves as a powerful tool for elucidating the origins of selectivity in chemical reactions involving fluorinated oxiranes. Density Functional Theory (DFT) and other ab initio methods are frequently employed to model transition states and reaction pathways, thereby providing detailed insights into the factors governing regio-, diastereo-, and enantioselectivity.
Regioselectivity: The ring-opening of unsymmetrical oxiranes presents a challenge in regioselectivity. In the case of perfluorinated epoxides like hexafluoropropylene oxide (HFPO), experimental observations have shown an "abnormal" regioselectivity, where nucleophilic attack preferentially occurs at the more sterically hindered trifluoromethyl-substituted β-carbon. Computational studies using DIAS (Distortion/Interaction Activation Strain) analysis have been performed to understand this phenomenon. These calculations revealed that the preference for the β-attack is not governed by the stabilizing interaction energy, which is slightly weaker than for the α-attack, but rather by the lower destabilizing distortion energy required to reach the transition state. mdpi.com The strengthening of the C(α)-O bond through negative hyperconjugation between the oxygen lone pair and the antibonding C-F orbital increases the distortion energy for an attack at the less hindered α-carbon, thus favoring the attack at the more substituted position. mdpi.com
| Reaction Pathway | Attacked Carbon | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| β-attack | CF₃-substituted carbon | 7.6 | mdpi.com |
| α-attack | CF₂-substituted carbon | 11.5 | mdpi.com |
Diastereoselectivity: The introduction of fluorine atoms can significantly influence the diastereoselectivity of reactions. Computational studies have been used to explore fluorine-based diastereodivergence in reactions such as the aza-Henry reaction involving α-fluoro nitroalkanes. nih.gov While specific computational studies on the diastereoselective reactions of this compound are not widely available, analogous studies on other fluorinated systems show that computational methods can effectively model the subtle steric and electronic effects of fluorine that lead to a reversal or enhancement of diastereoselectivity. nih.gov These models help in understanding how the presence of a trifluoromethyl group on an oxirane ring would direct the approach of a nucleophile, leading to a specific diastereomer.
Enantioselectivity: The origin of enantioselectivity in catalytic reactions involving fluorinated substrates is a key area of computational investigation. For instance, in the enantioselective fluorination of ketones, computational studies have been crucial in elucidating the mechanism. acs.org DFT and hybrid quantum-mechanical/molecular-mechanical (QM/MM) calculations are used to model the transition states within the chiral catalyst's environment. researchgate.net These studies have identified key factors for enantiocontrol, such as the conformation of the substrate-catalyst complex and specific noncovalent interactions. acs.orgresearchgate.net For fluorinated oxiranes, computational models can predict which enantiomer would be preferentially formed in a chiral catalytic system by calculating the energy differences between the diastereomeric transition states leading to the (R) and (S) products. rug.nl
Noncovalent Interaction Analysis
Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and reactivity of molecules, including fluorinated oxiranes. The trifluoromethyl group, in particular, can participate in a range of weak interactions. Computational methods, such as Non-Covalent Interaction (NCI) analysis, allow for the visualization and characterization of these interactions. chemtools.org
NCI analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). chemtools.org By plotting the RDG against the electron density, regions of noncovalent interaction can be identified as spikes in the low-density, low-gradient region. chemtools.org These regions can then be visualized in 3D space, with the isosurfaces colored to distinguish between attractive (e.g., hydrogen bonds, halogen bonds) and repulsive (e.g., steric clashes) interactions. chemtools.org
The ability of organic fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. researchgate.net While generally considered a weak acceptor, fluorine-mediated interactions like C-H···F can be significant in molecular organization. researchgate.net Computational analysis of the molecular electrostatic potential (MEP) is another tool used to investigate the potential for such interactions. The highly electronegative fluorine atoms of the trifluoromethyl group create a positive electrostatic potential on the carbon atom, while the fluorine atoms themselves possess regions of negative potential, which can interact with electrophilic or nucleophilic sites in other molecules or within the same molecule.
Predictive Modeling of Reactivity and Intermolecular Interactions
Predictive modeling, particularly through machine learning (ML) and deep learning, is emerging as a powerful approach to accelerate the understanding and prediction of reactivity and intermolecular interactions for complex molecules like fluorinated oxiranes. rsc.orgnih.govresearchgate.net These computational models are trained on large datasets of known chemical reactions and properties to learn the complex relationships between molecular structure and chemical behavior.
Modeling Reactivity: Traditional DFT calculations for predicting reactivity can be computationally expensive. rsc.org Machine learning offers a faster alternative. For instance, ML models have been developed to predict the fluorination strength of various electrophilic fluorinating reagents by using simple molecular descriptors derived from SMILES strings as input. rsc.org Similarly, deep learning models like F-CPI have been specifically designed to predict how fluorine substitution affects a compound's bioactivity, which is a direct consequence of its reactivity and intermolecular interactions. nih.govresearchgate.net Such models could be adapted to predict the reactivity of this compound in various reactions, such as its susceptibility to nucleophilic attack or its stability under different conditions. Another application is the rapid prediction of spectroscopic properties, like ¹⁹F NMR chemical shifts, which are sensitive to the local electronic environment and can provide insights into reactivity. researchgate.net ML models have demonstrated the ability to predict DFT-calculated ¹⁹F NMR chemical shifts with comparable accuracy but at a fraction of the computational cost. researchgate.net
| Model | Feature Input | Mean Absolute Error (ppm) | Computational Time Reduction | Reference |
|---|---|---|---|---|
| Gradient Boosting Regression (GBR) | Local 3D atomic environment (3 Å radius) | 2.89 - 3.73 | From hundreds of seconds (DFT) to milliseconds (ML) per compound | researchgate.net |
Modeling Intermolecular Interactions: Predicting how a molecule will interact with others, such as solvent molecules, catalysts, or biological targets, is fundamental to chemistry. Deep learning models are being developed to predict compound-protein interactions (CPI), which are governed by a complex interplay of noncovalent forces. nih.gov The F-CPI model, for example, uses a multimodal approach to learn from the structures of both the compound and the protein to predict changes in binding affinity upon fluorination. nih.govresearchgate.net This type of model could be used to screen this compound and its analogs for potential biological targets or to predict their binding affinity to a known enzyme, providing insights that could guide further experimental work in drug discovery. These predictive tools complement traditional methods like molecular dynamics and DFT, offering a high-throughput approach to exploring the vast chemical space of fluorinated compounds. arxiv.org
Strategic Applications of 2 Propan 2 Yl 2 Trifluoromethyl Oxirane in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
The strategic incorporation of the trifluoromethyl group (CF3) into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. 2-Propan-2-yl-2-(trifluoromethyl)oxirane serves as a valuable precursor for introducing this crucial moiety, facilitating the synthesis of a diverse array of complex fluorinated compounds.
Access to Chiral Trifluoromethylated Alcohols and Carbinols
The ring-opening reactions of epoxides are a fundamental transformation in organic synthesis. In the case of trifluoromethylated oxiranes, these reactions provide a direct route to chiral trifluoromethyl carbinols, which are important structural motifs in many pharmaceutical agents. researchgate.net The cleavage of the epoxide ring in 2-(trifluoromethyl)oxirane (B1348523) with various nucleophiles can proceed with high efficiency and stereoselectivity, yielding a range of chiral trifluoromethylated alcohols without loss of optical activity. researchgate.net
For instance, the reaction of (trifluoromethyl)oxirane with appropriate nucleophiles has been shown to produce compounds like 1-amino-3,3,3-trifluoro-2-propanol, 1-azido-3,3,3-trifluoro-2-propanol, and 1-phenyl-3,3,3-trifluoro-2-propanol in good yields (61-88%) and high enantiomeric excess (96% ee). researchgate.net This methodology represents a significant advancement in the synthesis of these valuable chiral building blocks. nih.govresearchgate.net Moreover, α-trifluoromethylated tertiary alcohols are found in various pharmaceuticals, and their synthesis is of great interest. nih.gov
Table 1: Synthesis of Chiral Trifluoromethyl Carbinols from (Trifluoromethyl)oxirane
| Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Ammonia | 1-amino-3,3,3-trifluoro-2-propanol | 61-88 | 96 |
| Sodium Azide | 1-azido-3,3,3-trifluoro-2-propanol | 61-88 | 96 |
| Diethylamine | 1-(diethylamino)-3,3,3-trifluoro-2-propanol | 61-88 | 96 |
| Sodium Cyanide | 1-cyano-3,3,3-trifluoro-2-propanol | 61-88 | 96 |
| Phenylmagnesium Bromide | 1-phenyl-3,3,3-trifluoro-2-propanol | 61-88 | 96 |
| Sodium Ethoxide | 1-ethoxy-3,3,3-trifluoro-2-propanol | 61-88 | 96 |
Data sourced from research on the ring-cleavage reactions of (trifluoromethyl)oxirane. researchgate.net
Formation of Trifluoromethylated Heterocycles (e.g., Azetidines, Boronic Esters)
Trifluoromethylated heterocycles are a prominent class of compounds in medicinal chemistry. nih.govresearchgate.net this compound and related fluorinated epoxides serve as key starting materials for the synthesis of various heterocyclic systems. For example, the ring-opening of 2-(trifluoromethyl)oxiranes followed by cyclization reactions can lead to the formation of trifluoromethyl-substituted azetidines, which are considered privileged scaffolds in drug discovery. nih.gov
One synthetic approach involves the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, derived from 2-(trifluoromethyl)-2H-azirines, with various reagents to yield diversely substituted azetidines bearing a trifluoromethyl group at the C2 position. nih.gov For instance, reaction with benzyl (B1604629) chloroformate can produce 3-chloroazetidines, while reaction with trifluoroacetic anhydride (B1165640) can lead to azetidin-3-ols. nih.gov Furthermore, the synthesis of azetidin-2-yl boronic esters has been reported, which can be further functionalized to access a range of α-substituted azetidines. nih.gov
Precursors for other Fluorinated Synthons (e.g., Trifluoroacetone Analogues, Trifluoromethyl Ketones)
The versatility of this compound extends to its role as a precursor for other valuable fluorinated synthons. The epoxide can be transformed into trifluoroacetone analogues and trifluoromethyl ketones, which are themselves important building blocks and potent enzyme inhibitors. researchgate.net For example, 3-alkoxy-1,1,1-trifluoropropan-2-ols, synthesized from the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane, are precursors to the corresponding trifluoromethyl ketones. researchgate.net A straightforward method for synthesizing trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters using fluoroform. beilstein-journals.org
Construction of Compounds with Contiguous Quaternary Carbon Centers
The construction of molecules containing contiguous quaternary carbon centers represents a significant challenge in organic synthesis. mdpi.combohrium.comnih.gov The sterically demanding nature of the 2-propan-2-yl group in this compound makes it a suitable building block for creating such sterically congested environments. The ring-opening of this epoxide with carbon nucleophiles can establish a quaternary carbon center adjacent to a trifluoromethyl-bearing carbon, setting the stage for the subsequent formation of another quaternary center. While direct examples utilizing this specific oxirane are not prevalent in the provided search results, the principle of using highly substituted building blocks to create contiguous quaternary centers is a well-established synthetic strategy. mdpi.com
Role in Asymmetric Synthesis
The inherent chirality of this compound, when used in its enantiomerically pure form, allows it to play a crucial role in asymmetric synthesis. It can act as a chiral scaffold to direct the stereochemical outcome of subsequent reactions.
Utilization as a Chiral Scaffold for Inducing Asymmetry
A chiral scaffold is a molecule that imparts its stereochemical information to a new stereocenter being formed in a reaction. Enantiomerically pure this compound can be employed in this capacity. By undergoing stereospecific ring-opening reactions, the inherent chirality of the epoxide is transferred to the resulting product, thereby controlling the absolute stereochemistry of the newly formed stereocenters. This strategy is particularly valuable in the synthesis of complex chiral molecules where precise control over stereochemistry is paramount. organic-chemistry.org The use of chiral scaffolds is a fundamental concept in asymmetric synthesis, enabling the construction of enantiomerically enriched products. nih.gov
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Detailed research findings, specific data for tables, and examples of complex synthetic applications directly involving this compound are not available in the public domain. General principles of epoxide ring-opening and fluorine chemistry exist, but applying them to this molecule without specific literature evidence would not meet the required standards of scientific accuracy and detailed reporting.
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Conclusion and Future Research Directions
Current State of Research and Key Achievements
Research directly focused on 2-Propan-2-yl-2-(trifluoromethyl)oxirane is limited; however, significant achievements in the synthesis and understanding of related structures provide a valuable framework. The primary achievement in this area is the development of general methodologies for the synthesis of trifluoromethylated epoxides. These methods often involve the oxidation of the corresponding trifluoromethylated alkenes.
Key achievements in the broader field that are relevant to this compound include:
Stereoselective Synthesis: A significant milestone has been the development of practical, stereoselective methods for synthesizing α-trifluoromethyl-α-alkyl epoxides. These methods often employ chiral auxiliaries to control the stereochemistry during the introduction of the trifluoromethyl group, a crucial aspect for applications in pharmaceuticals where specific enantiomers are often required. nih.gov
Understanding of Reactivity: The regioselective ring-opening of trifluoromethylated epoxides is a well-documented achievement. The strong electron-withdrawing nature of the trifluoromethyl group dictates that nucleophilic attack preferentially occurs at the less substituted carbon, leading to the formation of tertiary alcohols. This predictable reactivity is fundamental for its use as a synthetic building block. researchgate.net
While these achievements are not specific to this compound, they form the bedrock upon which future research on this particular compound will be built. The combination of a bulky tert-butyl group and a trifluoromethyl group presents a unique synthetic puzzle and a promising scaffold for various applications.
Emerging Methodologies and Synthetic Challenges
The synthesis of this compound is inherently challenging due to the steric hindrance imposed by the tert-butyl group adjacent to the reactive epoxide ring. Traditional epoxidation methods may prove inefficient. However, several emerging methodologies show promise for overcoming these hurdles.
Emerging Methodologies:
Visible-Light-Mediated Synthesis: A novel and promising approach involves the visible-light-induced cycloaddition of N-tosylhydrazones with trifluoromethyl ketones. This metal-free and catalyst-free method has been successfully applied to synthesize trifluoromethyl(spiro)-epoxides with contiguous quaternary centers, suggesting its potential applicability to sterically hindered systems like this compound. rsc.org
Advanced Oxidation Techniques: The use of potent oxidizing agents for the epoxidation of sterically hindered trifluoromethylated alkenes is an area of active research. While classic reagents might fail, the development of more reactive and selective epoxidation systems could provide a viable route.
Synthetic Challenges:
Steric Hindrance: The primary challenge is overcoming the steric bulk of the tert-butyl group, which can hinder the approach of reagents to the double bond of the precursor alkene during epoxidation. This can lead to low yields and require harsh reaction conditions.
Precursor Synthesis: The synthesis of the necessary precursor, 3,3-dimethyl-1-(trifluoromethyl)but-1-ene, can also be challenging. Introducing the trifluoromethyl group at the desired position in a sterically congested environment requires specialized reagents and reaction conditions.
Enantioselective Synthesis: Achieving high enantioselectivity in the synthesis of a chiral molecule with a quaternary stereocenter bearing both a trifluoromethyl and a tert-butyl group is a significant hurdle. Asymmetric epoxidation methods would need to be carefully optimized to accommodate the unique steric and electronic properties of the substrate.
The following table summarizes some of the synthetic approaches for related trifluoromethylated epoxides and their potential applicability to this compound.
| Methodology | Description | Potential for this compound | Key Challenge |
| Alkene Epoxidation | Oxidation of the corresponding alkene using various oxidizing agents. | Potentially viable but may suffer from low yields due to steric hindrance. | Overcoming steric hindrance of the tert-butyl group. |
| Visible-Light-Mediated Cycloaddition rsc.org | Reaction of N-tosylhydrazones with trifluoromethyl ketones under visible light. | High potential for constructing the sterically congested epoxide ring. | Substrate scope for non-spirocyclic systems needs further exploration. |
| Asymmetric Trifluoromethylation nih.gov | Diastereoselective trifluoromethylation of a chiral precursor followed by cyclization. | Could provide a route to enantiomerically pure material. | Synthesis of the chiral precursor and control of diastereoselectivity. |
Prospective Areas for Future Investigation and Application
The unique combination of a lipophilic tert-butyl group and a highly electronegative trifluoromethyl group in this compound opens up several exciting avenues for future research and application, particularly in medicinal chemistry and materials science.
Medicinal Chemistry:
tert-Butyl Isostere: The trifluoromethyl group is often considered a bioisostere of a methyl group, while the entire 2-propan-2-yl-2-(trifluoromethyl)oxiranyl moiety could serve as a more polar and metabolically stable isostere for the tert-butyl group. nih.govnih.gov The tert-butyl group is common in drug molecules but can be susceptible to metabolic oxidation. Replacing it with a trifluoromethyl-containing group can block this metabolic pathway, potentially improving the pharmacokinetic profile of a drug candidate. lookchem.com Future investigations could involve incorporating this oxirane into known drug scaffolds to evaluate its effect on potency, selectivity, and metabolic stability.
Building Block for Novel Pharmaceuticals: The epoxide ring is a versatile functional group that can be opened by a variety of nucleophiles to introduce diverse functionalities. This makes this compound a valuable building block for the synthesis of complex molecules with potential biological activity. The resulting trifluoromethylated tertiary alcohols could be key intermediates in the synthesis of novel protease inhibitors, anti-inflammatory agents, or central nervous system drugs.
Materials Science:
Fluorinated Polymers: Epoxides are important monomers for the synthesis of polymers. The incorporation of the trifluoromethyl group from this compound into polymer backbones could lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties are highly desirable for applications in advanced coatings, membranes, and electronic materials.
Liquid Crystals: The rigid and polarizable nature of the trifluoromethyl group can influence the mesomorphic properties of molecules. Investigating the incorporation of the 2-propan-2-yl-2-(trifluoromethyl)oxiranyl moiety into liquid crystal structures could lead to the development of new materials with tailored optical and electronic properties for display technologies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(trifluoromethyl)oxirane in laboratory settings?
- Methodological Answer: The compound is typically synthesized via epoxidation of 3,3,3-trifluoropropene using peracid reagents (e.g., meta-chloroperbenzoic acid) under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize ring-opening side reactions and employing anhydrous solvents to prevent hydrolysis . Characterization of intermediates via NMR is critical to monitor reaction progress.
Q. How can researchers characterize the purity and structural integrity of 2-(trifluoromethyl)oxirane?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for purity analysis due to the compound’s volatility (boiling point: 38–40°C). Structural confirmation requires and NMR spectroscopy, with distinct signals for the oxirane ring protons (δ 3.8–4.2 ppm) and CF group (δ -60 to -65 ppm). Polarimetry is recommended for enantiomeric resolution if stereochemistry is relevant .
Q. What are the key stability considerations when handling 2-(trifluoromethyl)oxirane under experimental conditions?
- Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis, requiring storage under inert gas (argon) at sub-ambient temperatures (-20°C). Reactivity with nucleophiles (e.g., amines, alcohols) necessitates strict exclusion of protic solvents during reactions. Safety protocols must address its flammability (flash point: -40°C) and toxicity (H225, H331 hazards) .
Advanced Research Questions
Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of 2-(trifluoromethyl)oxirane in ring-opening reactions?
- Methodological Answer: The electron-withdrawing CF group polarizes the oxirane ring, increasing electrophilicity at the less-substituted carbon. Regioselectivity in nucleophilic attacks (e.g., by amines or thiols) can be predicted using computational models (DFT calculations) to map frontier molecular orbitals. Experimental validation involves kinetic studies comparing activation energies for different attack pathways .
Q. What strategies are employed to mitigate environmental release of 2-(trifluoromethyl)oxirane given its persistence?
- Methodological Answer: Advanced degradation techniques include ozonolysis to cleave the oxirane ring, forming trifluoroacetic acid derivatives, which are further mineralized via UV photolysis. Environmental fate studies require LC-MS/MS to track degradation products. The U.S. EPA has prioritized toxicity testing (e.g., bioaccumulation in aquatic models) under its PFAS Strategic Roadmap .
Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on 2-(trifluoromethyl)oxirane?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate transition-state energies for nucleophilic pathways. Fukui indices identify electrophilic hotspots, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Experimental validation uses kinetic isotope effects and stereochemical trapping .
Q. What role does 2-(trifluoromethyl)oxirane play in the synthesis of low-dielectric materials for high-frequency applications?
- Methodological Answer: The compound serves as a fluorinated monomer in copolymerization with cyanate esters (e.g., bisphenol A dicyanate) to produce resins with ultralow dielectric constants (<2.5 at 10 GHz). Polymerization is optimized via thermal curing (180–220°C) with zinc octoate catalysts. Dielectric properties are quantified using impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
